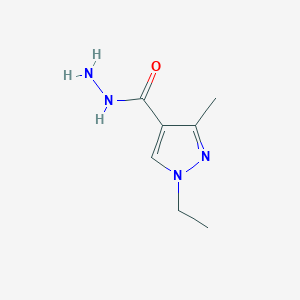

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-4-6(5(2)10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVABQBAMZSUCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673681 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177272-66-0 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS 1177272-66-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this particular molecule is limited in publicly available literature, this document synthesizes information from the broader class of pyrazole-carbohydrazide derivatives to offer valuable insights for researchers. This guide covers the probable synthesis, predicted physicochemical properties, potential mechanisms of action, and relevant experimental protocols for the evaluation of this compound and its analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide further research and development efforts.

Introduction: The Pyrazole-Carbohydrazide Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its aromatic nature and ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents.[1] The incorporation of a carbohydrazide moiety at the 4-position of the pyrazole ring introduces a versatile functional group known to be a key pharmacophore in a multitude of therapeutically useful substances.[2]

Derivatives of pyrazole-carbohydrazide have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]

-

Anticancer: Showing potential in inhibiting the proliferation of cancer cell lines.[2][5]

-

Anti-inflammatory: Acting as inhibitors of inflammatory pathways.[5]

-

Anticonvulsant: Demonstrating efficacy in models of epilepsy.[6]

-

Analgesic and Antinociceptive: Providing pain-relieving effects.[2][6]

-

Antiparasitic: Showing activity against parasites such as Leishmania and Plasmodium falciparum.[2][6]

Given this broad range of activities, this compound represents a promising, yet underexplored, molecule for further investigation.

Physicochemical Properties and Structural Attributes

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1177272-66-0 | Amadis Chemical Co., Ltd.[7] |

| Molecular Formula | C7H12N4O | Amadis Chemical Co., Ltd.[7] |

| Appearance | Likely a powder or liquid | Amadis Chemical Co., Ltd.[7] |

| Purity | ≥97% (Commercially available) | Amadis Chemical Co., Ltd.[7] |

| Storage | Store in a tightly closed container | Amadis Chemical Co., Ltd.[7] |

The pyrazole ring is aromatic and relatively stable.[8] The ethyl and methyl substituents will influence the lipophilicity and steric profile of the molecule, which in turn can affect its solubility, membrane permeability, and binding to biological targets. The carbohydrazide group is a key hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor, which is often crucial for target engagement.

Synthesis of this compound

A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of 1,3,4-substituted pyrazoles. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Proposed Synthetic Pathway

A likely precursor for the target molecule is the corresponding ethyl ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This intermediate can then be reacted with hydrazine hydrate to yield the final carbohydrazide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide (CAS No. 1177272-66-0) is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research. Its pyrazole core is a well-established pharmacophore, and the carbohydrazide moiety offers a versatile handle for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlining the experimental methodologies required for their determination. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this molecule.

This document is structured to not only present the known and predicted properties of this compound but also to provide detailed, field-proven protocols for their experimental validation. The causality behind each experimental choice is explained to ensure a deep understanding of the scientific principles at play.

Structural Elucidation

The unambiguous confirmation of the chemical structure of this compound is the foundational step in its characterization. A combination of spectroscopic techniques is essential for this purpose.

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), methyl protons (singlet), pyrazole ring proton (singlet), and hydrazide protons (broad singlets). |

| ¹³C NMR | Resonances for the ethyl carbons, methyl carbon, pyrazole ring carbons, and the carbonyl carbon of the hydrazide group. |

| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-N stretching. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₇H₁₂N₄O). |

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

-

Data Analysis: Integrate the proton signals and assign the chemical shifts. Utilize 2D NMR techniques such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR-based structural elucidation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its development and application. The following sections detail the key properties and the methodologies for their determination.

Summary of Physicochemical Properties

| Property | Predicted/Known Value | Experimental Protocol |

| Molecular Formula | C₇H₁₂N₄O | - |

| Molecular Weight | 168.20 g/mol | - |

| CAS Number | 1177272-66-0 | - |

| Melting Point | Not experimentally determined. The isomeric 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide has a reported melting point of 134-140 °C.[1] | Capillary Method or Differential Scanning Calorimetry (DSC) |

| Solubility | No experimental data available. Expected to have moderate solubility in polar organic solvents. | Shake-Flask Method or Potentiometric Titration |

| pKa | 12.18 ± 0.10 (Predicted) | Potentiometric Titration or UV-Vis Spectroscopy |

| LogP | Not determined. | Shake-Flask Method or HPLC |

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp.

-

Sample Preparation: Finely powder the dry sample.[2]

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.[3]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[3][4]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Step-by-step protocol for melting point determination.

Solubility Assessment

Solubility is a key determinant of a drug's bioavailability and is crucial for formulation development.

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[6]

Acid Dissociation Constant (pKa)

The pKa value is critical for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid or base.

-

Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the detailed protocols outlined herein, researchers can obtain reliable and accurate data on the structural and physicochemical properties of this compound. Such data is indispensable for advancing its potential applications in drug discovery and development. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within the protocols are designed to ensure the highest level of scientific integrity.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Yeo, B. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2385–2394. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Toronto. Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

Slideshare. Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

-

Santos, et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

IRJET Journal. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Retrieved from [Link]

-

Amer, A. M., et al. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Bergström, C. A., et al. (2019). Physicochemical properties of active pharmaceutical ingredients (APIs). European Journal of Pharmaceutical Sciences, 134, 143-153. Retrieved from [Link]

-

CD Formulation. API Physical & Chemical Characterization. Retrieved from [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

Pacific BioLabs. Physicochemical Properties. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Retrieved from [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Retrieved from [Link]

-

Semantic Scholar. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

-

ResearchGate. Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. Crystal structure of pyrazole 3g. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

World Health Organization (WHO). Annex 4. Retrieved from [Link]

-

Ionescu, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(1), 123. Retrieved from [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

National Center for Biotechnology Information. (2007, May 24). Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

-

Sci-Hub. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Retrieved from [Link]

-

ResearchGate. (2016, September 16). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Der Pharma Chemica. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Retrieved from [Link]

-

ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

MDPI. (2015, December 29). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Retrieved from [Link]

-

PubChem. 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChemLite. 1-ethyl-3-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Pharmaffiliates. 1-ethyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thinksrs.com [thinksrs.com]

- 5. who.int [who.int]

- 6. filab.fr [filab.fr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and agrochemical development, the pyrazole scaffold remains a cornerstone of innovation. Its unique electronic properties and synthetic versatility have given rise to a multitude of bioactive molecules. The subject of this guide, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, represents a key synthetic intermediate, a building block from which novel compounds with potential therapeutic or agricultural applications can be constructed.

However, the promise of any new chemical entity is fundamentally tethered to the certainty of its molecular structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and compromised intellectual property. This guide, therefore, is not merely a collection of protocols; it is a systematic framework for establishing a self-validating system of evidence. We will proceed with a logical workflow, where each analytical step corroborates the last, culminating in an irrefutable structural assignment. We will explore not just what to do, but why each experimental choice is made, providing the causal links that are the hallmark of robust scientific inquiry.

Part 1: Synthesis and Initial Purity Assessment

The journey to structural elucidation begins with the synthesis of the target compound. A common and efficient route to pyrazole-4-carbohydrazides involves the hydrazinolysis of the corresponding ethyl ester.[1][2] This reaction is typically clean and high-yielding, providing a solid starting point for analysis.

Logical Workflow for Synthesis and Initial Verification

Caption: Synthesis and purification workflow for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask charged with ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent), add ethanol (approx. 10 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot indicates reaction completion, typically within 3-5 hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product often precipitates.

-

Purification: Collect the solid by filtration. A high degree of purity can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Dry the resulting white crystalline solid under vacuum.

A preliminary melting point determination is a crucial, albeit low-tech, indicator of purity. A sharp melting range is indicative of a pure compound.

Part 2: Definitive Structure Confirmation via Spectroscopy

With a pure sample in hand, we deploy a suite of spectroscopic techniques. The goal is to build a multi-layered, self-consistent dataset that leaves no ambiguity.

Mass Spectrometry: The Molecular Formula

Expertise & Causality: Our first objective is to confirm the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. It provides a mass measurement with sufficient accuracy to distinguish the target compound from other potential molecules with the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The pyrazole nitrogens and the hydrazide group are readily protonated, leading to a strong [M+H]⁺ signal.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight (Nominal) | 168.2 g/mol |

| Exact Mass ([M]) | 168.10111 |

| Observed Ion ([M+H]⁺) | 169.10899 |

The observation of an ion with a mass-to-charge ratio (m/z) matching 169.10899 within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. For our target, we are specifically looking for evidence of the N-H bonds of the hydrazide and the C=O bond of the amide functionality. The absence or presence of these characteristic bands provides a crucial piece of the structural puzzle.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |

| 3350 - 3200 | N-H Stretch (asymmetric & symmetric) | Hydrazide (-NH₂) and (-NH-) groups[3] |

| 3000 - 2850 | C-H Stretch (aliphatic) | Ethyl and Methyl groups |

| ~1660 | C=O Stretch (Amide I band) | Carbohydrazide carbonyl |

| ~1600, ~1550 | C=N, C=C Stretch | Pyrazole ring system |

| ~1530 | N-H Bend (Amide II band) | Hydrazide (-NH-) group |

The presence of strong bands in the N-H and C=O regions is a definitive confirmation of the carbohydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to create a complete and unambiguous map of the molecule's carbon-hydrogen framework. We choose DMSO-d₆ as the solvent because its hygroscopic nature is less of a concern than with CDCl₃, and more importantly, it allows for the clear observation of exchangeable N-H protons from the hydrazide group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra on a 400 MHz or higher field NMR spectrometer.

2.3.1 ¹H and ¹³C NMR: The Building Blocks

The ¹H NMR spectrum identifies all unique proton environments, while the ¹³C NMR spectrum does the same for the carbon atoms.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | - | - | - | ~162.5 | - |

| 2 | ~8.5 (br s) | br s | 1H | - | - |

| 3 | ~4.4 (br s) | br s | 2H | - | - |

| 4 | ~8.10 | s | 1H | ~139.0 | CH |

| 5 | - | - | - | ~110.0 | C |

| 6 | - | - | - | ~148.0 | C |

| 7 | ~2.25 | s | 3H | ~12.0 | CH₃ |

| 8 | ~4.15 | q | 2H | ~44.0 | CH₂ |

| 9 | ~1.35 | t | 3H | ~14.5 | CH₃ |

Predicted chemical shifts are estimates based on typical values for pyrazole and hydrazide structures.

Interpretation:

-

Protons: The spectrum is expected to show five distinct signals: a singlet for the pyrazole proton (H-4), a singlet for the C6-methyl group (H-7), a quartet and a triplet for the N-ethyl group (H-8, H-9), and two broad singlets for the exchangeable hydrazide protons (H-2, H-3). A D₂O exchange experiment would cause the signals for H-2 and H-3 to disappear, confirming their identity.

-

Carbons: The ¹³C spectrum, aided by DEPT-135, will show seven distinct carbon signals: two quaternary carbons (C-5, C-6), one carbonyl carbon (C-1), one CH carbon (C-4), one CH₂ carbon (C-8), and two CH₃ carbons (C-7, C-9).

2.3.2 2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the ethyl quartet (H-8, δ ~4.15) and the ethyl triplet (H-9, δ ~1.35), confirming the presence of the -CH₂CH₃ fragment.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It will confirm the assignments made in the 1D spectra, for example, connecting the proton at δ ~8.10 to the carbon at δ ~139.0 (C-4).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for mapping the molecular skeleton by showing correlations between protons and carbons over 2-3 bonds. This experiment provides the unambiguous connections between the isolated spin systems.

HMBC Correlation Diagram: The Final Proof

Caption: Key expected HMBC correlations for structural confirmation.

Trustworthiness through HMBC:

-

Placement of Ethyl Group: The protons of the ethyl CH₂ (H-8) will show a correlation to the pyrazole ring carbon C-4 and C-5, definitively placing the ethyl group on the N1 nitrogen.

-

Placement of Methyl Group: The methyl protons (H-7) will show correlations to the pyrazole carbons C-6 and C-5, confirming its position at C-6.

-

Placement of Carbohydrazide: The pyrazole proton (H-4) will show crucial correlations to C-5, C-6, and most importantly, to the carbonyl carbon (C-1), locking the carbohydrazide group into position C-4. The N-H proton (H-2) will also correlate to the carbonyl carbon (C-1).

This web of interlocking correlations, derived from the HMBC experiment, provides an unassailable, self-validating confirmation of the proposed structure of this compound.

Part 3: Final Confirmation and The Gold Standard

While the comprehensive spectroscopic data detailed above provides definitive proof of structure for most applications, in regulated environments such as pharmaceutical development, the "gold standard" for structural confirmation is Single-Crystal X-ray Diffraction . This technique provides an exact 3D map of the molecule in the solid state, confirming not only connectivity but also providing precise bond lengths and angles.[4][5][6] Should single crystals be obtainable from the recrystallization process, an X-ray structure determination would serve as the ultimate and final piece of evidence, removing any lingering doubt.

Conclusion

The structural elucidation of a novel chemical entity is a systematic process of evidence accumulation. By following a logical workflow from synthesis and purification through a multi-technique spectroscopic analysis—centered on the definitive power of 2D NMR—we can establish the structure of this compound with the highest degree of scientific confidence. This rigorous approach ensures that subsequent research and development efforts are built on a foundation of unimpeachable data, paving the way for successful innovation.

References

-

Ng, S. W., & Tiekink, E. R. T. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2397. [Link]

-

IRJET Journal. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Scribd. [Link]

-

Al-Amiery, A. A. (2016). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2(1), 1-6. [Link]

-

Ng, S. W., & Tiekink, E. R. T. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. [Link]

-

Dawood, K. M., Farag, A. M., & Kandeel, Z. E. (2006). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]

-

Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectral Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is paramount to interpreting its spectral data. The structure of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide combines a substituted pyrazole ring with a carbohydrazide functional group. Each component will give rise to characteristic signals in its NMR, IR, and MS spectra.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will discuss the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in the table below, based on data from analogous structures.[2]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Ethyl) | ~1.4 | Triplet | 3H |

| CH₂ (Ethyl) | ~4.1 | Quartet | 2H |

| CH₃ (Ring) | ~2.3 | Singlet | 3H |

| Pyrazole H-5 | ~7.5 | Singlet | 1H |

| NH₂ | ~4.5 | Broad Singlet | 2H |

| NH | ~9.0 | Broad Singlet | 1H |

Expert Interpretation:

-

Ethyl Group: The ethyl group attached to the N1 position of the pyrazole ring is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.

-

Methyl Group: The methyl group at the C3 position is a singlet as it has no adjacent protons.

-

Pyrazole Proton: The single proton on the pyrazole ring at the C5 position will appear as a singlet.

-

Carbohydrazide Protons: The NH and NH₂ protons of the carbohydrazide moiety are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water in the solvent.[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~15 |

| CH₂ (Ethyl) | ~45 |

| CH₃ (Ring) | ~12 |

| C4 (Ring) | ~110 |

| C5 (Ring) | ~140 |

| C3 (Ring) | ~150 |

| C=O | ~165 |

Expert Interpretation:

-

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C3 and C5 carbons will be the most downfield due to their proximity to the nitrogen atoms.

-

Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group will be the most downfield signal in the spectrum.

Diagram 2: Predicted ¹H-¹³C HMBC Correlations

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used if the compound is sufficiently volatile and thermally stable.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound. By combining theoretical predictions with data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols and interpretative insights are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the confident characterization of this and other novel pyrazole derivatives. The principles and methodologies described herein underscore the importance of a multi-technique approach to structural elucidation, ensuring the scientific rigor required for advancing pharmaceutical research.

References

-

1-ethyl-3-methyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass fragmentation pattern of compound 4l | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. (n.d.). science24.com. Retrieved January 20, 2026, from [Link]

-

Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). MDPI. Retrieved January 20, 2026, from [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved January 20, 2026, from [Link]

-

Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

Sources

A Theoretical and Computational Scrutiny of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework for the investigation of 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide, a promising scaffold in medicinal chemistry. Pyrazole derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document will delve into the molecular architecture, electronic properties, and potential biological interactions of the title compound through a combination of theoretical and computational methodologies. For researchers and drug development professionals, this guide offers a roadmap for elucidating the structure-activity relationships of novel pyrazole-based therapeutic agents.

Molecular Context and Synthetic Strategy

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The carbohydrazide moiety is a key pharmacophore known to be a versatile building block in the synthesis of various heterocyclic systems with significant biological activities.[1] While specific synthetic details for the title compound are not extensively published, a general and reliable synthetic route can be extrapolated from established methods for analogous pyrazole carbohydrazides.[3][4]

The synthesis would likely commence with the cyclization of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by functional group transformations to introduce the carbohydrazide moiety. A plausible synthetic pathway is outlined below.

Proposed Synthetic Protocol

-

Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate: This key intermediate can be synthesized via a multi-step reaction starting from the appropriate diketone and ethylhydrazine.

-

Hydrazinolysis: The ethyl ester intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.[3][4]

The purity and structure of the synthesized compound would be confirmed using standard analytical techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Structural Elucidation and Spectroscopic Characterization

A thorough understanding of the three-dimensional structure and spectroscopic properties is paramount for any drug discovery endeavor. While a crystal structure for this compound is not publicly available, we can predict its key structural features and spectroscopic signatures based on data from closely related compounds.[5][6]

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Signals |

| FT-IR (cm-1) | N-H stretching (hydrazide): ~3300-3400C=O stretching (amide I): ~1650-1670N-H bending (amide II): ~1520-1550C=N stretching (pyrazole ring): ~1580-1620 |

| 1H-NMR (ppm) | Pyrazole ring proton (C5-H): ~7.5-8.0 (singlet)N-H protons (hydrazide): Broad singlets, chemical shift dependent on solvent and concentrationEthyl group (-CH2-): Quartet, ~4.0-4.5Ethyl group (-CH3): Triplet, ~1.3-1.6Methyl group (C3-CH3): Singlet, ~2.2-2.5 |

| 13C-NMR (ppm) | C=O (carbohydrazide): ~160-170Pyrazole ring carbons (C3, C4, C5): ~100-150Ethyl group carbons: (-CH2-) ~40-50, (-CH3) ~14-18Methyl group carbon (C3-CH3): ~10-15 |

Computational Chemistry: A Deeper Insight

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[7][8] These in-silico methods provide a cost-effective means to predict molecular behavior and guide experimental design.

Methodology for DFT Studies

A typical computational protocol would involve geometry optimization of this compound using a functional such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate results for similar organic molecules.[9] Subsequent frequency calculations would confirm the optimized structure as a true energy minimum and allow for the prediction of vibrational spectra.

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring and the carbohydrazide moiety, while the LUMO is distributed over the pyrazole ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red regions) is expected to be concentrated around the oxygen and nitrogen atoms of the carbohydrazide group, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the N-H and C-H protons.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[10][11][12] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Given the reported biological activities of similar pyrazole carbohydrazides, potential protein targets for docking studies include microbial enzymes, cyclooxygenases (for anti-inflammatory activity), and various kinases or topoisomerases for anticancer activity.[2][10]

Molecular Docking Protocol

-

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of this compound is optimized using DFT as described previously.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor and score the different binding poses.[11]

-

Analysis of Results: The docking results are analyzed to identify the most stable binding mode, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A generalized workflow for molecular docking studies.

Illustrative Docking Results (Hypothetical)

The following table presents hypothetical docking scores and key interactions for this compound with a hypothetical microbial enzyme target, based on typical values observed for similar inhibitors.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | TYR 82, SER 120, GLU 215 |

| Types of Interactions | Hydrogen bond between carbohydrazide N-H and SER 120 backbone C=O.Hydrogen bond between carbohydrazide C=O and TYR 82 hydroxyl group.Pi-pi stacking between pyrazole ring and TYR 82 aromatic ring. |

These hypothetical results suggest a strong binding affinity, mediated by a combination of hydrogen bonding and hydrophobic interactions, which is characteristic of effective enzyme inhibitors.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational approach for the study of this compound. While experimental data for this specific molecule is sparse, the methodologies detailed herein, based on extensive research on analogous compounds, provide a robust framework for its synthesis, characterization, and the prediction of its biological activity.

Future work should focus on the actual synthesis and experimental validation of the predicted properties. X-ray crystallography would provide definitive structural information, which would in turn enhance the accuracy of the computational models. Subsequent in-vitro and in-vivo biological assays are necessary to confirm the therapeutic potential of this promising pyrazole derivative. The integration of these theoretical and experimental approaches will undoubtedly accelerate the drug discovery and development process for this important class of compounds.

References

-

de Faria, A. R., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 18885-18907. [Link]

-

Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 441-443. [Link]

-

Gouasmia, A., et al. (2007). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 45-53. [Link]

-

Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(2), 75–84. [Link]

-

Karrouchi, K., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Journal of Molecular Structure, 1267, 133652. [Link]

-

BU CyberSec Lab. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Sahu, S. K., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4238. [Link]

-

Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404. [Link]

-

ResearchGate. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

-

ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

-

Gümüş, M. K., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1646–1655. [Link]

-

PubChem. (n.d.). 1-ethyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

-

Gökçe, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity, 28(2), 1-18. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 139-147. [Link]

-

Karrouchi, K., et al. (2021). Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1228, 129714. [Link]

-

PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Retrieved from [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Carbohydrazide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a pyrazole ring and a carbohydrazide moiety creates a molecular architecture of significant interest in medicinal chemistry. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile and robust core.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, forming the basis of numerous clinically approved drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1][3] When combined with the carbohydrazide linker (-CO-NH-NH-), a well-established pharmacophoric group, the resulting derivatives gain additional hydrogen bonding capabilities and structural flexibility.[1] This synergistic combination has unlocked a vast chemical space, yielding compounds with a remarkable diversity of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4]

This guide provides a comprehensive exploration of the major biological activities associated with pyrazole carbohydrazide derivatives. It is designed to serve as a technical resource for researchers, offering insights into mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols to facilitate further investigation and drug development.

Antimicrobial and Antifungal Activities: A Broad Spectrum of Inhibition

Pyrazole carbohydrazide derivatives have consistently demonstrated potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][5] The carbohydrazide moiety is crucial, often acting as a key component in binding to microbial enzymes or disrupting cell wall synthesis.

Antibacterial and Antifungal Efficacy

Numerous studies have reported the synthesis of pyrazole carbohydrazide series with significant inhibitory effects. For instance, certain 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide derivatives have shown larger zones of inhibition against Bacillus subtilis than the standard antibiotic Amoxicillin.[6] Similarly, other series have demonstrated good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA).[6] In the realm of antifungal agents, these derivatives have been effective against plant pathogenic fungi like Rhizoctonia solani and Valsa mali, suggesting potential applications in agrochemicals as well as medicine.[7][8] One isoxazolol pyrazole carboxylate derivative exhibited a strong EC₅₀ value of 0.37 μg/mL against R. solani.[7][9]

Table 1: Representative Antimicrobial Activities of Pyrazole Carbohydrazide Derivatives

| Compound Class/Derivative | Target Organism | Activity Metric | Reference |

| Pyrazole-based Pyridine-4-carbohydrazides | Mycobacterium tuberculosis (H37Rv) | MIC: 0.125-16 µg/mL | [10] |

| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide | Bacillus subtilis | Larger inhibition zone than Amoxicillin | [6] |

| Pyrazole Carboxamide Derivatives | S. aureus, B. subtilis (Gram+) | Good Activity | [5][11] |

| Pyrazole Carboxamide Derivatives | P. aeruginosa, E. coli (Gram-) | Good Activity | [5][11] |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani (Fungus) | EC₅₀: 0.37 µg/mL | [7][9] |

| Pyrazole Carboxamide Thiazole (6i) | Valsa mali (Fungus) | EC₅₀: 1.77 mg/L | [8] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the in-vitro antibacterial activity of novel compounds. The causality behind this choice is its efficiency, low sample requirement, and ability to provide quantitative data (MIC values) for direct comparison of compound potency.

-

Preparation of Bacterial Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline solution (0.85% NaCl). Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation: Dissolve the test pyrazole carbohydrazide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to each well, resulting in a final concentration of ~1.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility confirmation.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The pyrazole carbohydrazide scaffold is a cornerstone in the design of novel anticancer agents.[12] Derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3).[1][12][13]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, involving the modulation of key signaling pathways that govern cell growth, apoptosis, and metastasis.[12]

-

Apoptosis Induction: Many derivatives exert their effect by triggering programmed cell death. For instance, salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[1]

-

Kinase Inhibition: These compounds can act as inhibitors of critical protein kinases involved in cancer progression. Thangarasu et al. identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with an IC₅₀ of 0.25 µM against MCF-7 breast cancer cells.[12] Other targeted kinases include EGFR, CDK, and BTK.[12][14]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy, leading to cell cycle arrest and apoptosis.[12]

Table 2: Selected Anticancer Activities of Pyrazole Carbohydrazide Derivatives

| Compound Class/Derivative | Target Cell Line | Activity Metric (IC₅₀) | Proposed Mechanism | Reference |

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 µM | PI3 Kinase Inhibition | [12] |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent Activity | Apoptosis Induction | [15] |

| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung) | Potent Growth Inhibitor | Apoptosis Induction | [1] |

| Pyrazole Acetohydrazide (32) | A2780 (Ovarian) | pIC₅₀ = 8.63 µM | Cytotoxicity | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is chosen for its reliability, high throughput, and direct correlation between mitochondrial activity and cell number.

-

Cell Seeding: Culture the desired cancer cell line (e.g., A549) under standard conditions. Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole carbohydrazide derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory and Analgesic Properties

The pyrazole core is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the scaffold's inherent potential for developing anti-inflammatory agents.[3][16] Pyrazole carbohydrazide derivatives have been investigated for their ability to mitigate inflammation in various preclinical models.[1]

Mechanism of Action: COX Inhibition

The primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[17] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[16][17] Molecular modeling studies have shown that pyrazole analogs can interact effectively with the COX-2 active site through hydrogen bonding and π-π interactions, providing a rationale for their anti-inflammatory effects.[16]

Several series of pyrazole derivatives have shown excellent anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in-vivo test for acute inflammation.[1][16] Some compounds exhibited inhibition greater than 84%, comparable to the standard drug diclofenac.[16]

Anticonvulsant and CNS Activities

Derivatives of pyrazole have long been explored for their effects on the central nervous system (CNS), with documented antidepressant and anticonvulsant activities.[18][19][20] The cyclic hydrazine-like structure is thought to contribute to these properties.[19]

Evaluation in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests is standard for identifying anticonvulsant potential.[18][21][22] Certain pyrazolone derivatives have shown remarkable protection against PTZ-induced clonic seizures, with potency nearly equivalent to the standard drug phenobarbital.[18] Furthermore, some diacylhydrazine derivatives originating from carbohydrazide precursors displayed antidepressant activity twice that of the reference drug imipramine in the tail suspension test.[18] These findings underscore the utility of the pyrazole carbohydrazide scaffold in developing novel therapeutics for neurological disorders.[22]

Table 3: Representative Anticonvulsant Activity

| Compound Class/Derivative | Test Model | Efficacy | Reference |

| Pyrazolone Derivatives (11a, 11b, 11d) | PTZ-induced seizures | Remarkable protection, near phenobarbital | [18] |

| Nitro, bromo, hydroxy substituted pyrazoles | Maximal Electroshock (MES) | Significant potency vs. phenytoin | [21] |

| Diacylhydrazines (4a, 4b) | Tail Suspension Test | ~2x activity of imipramine (Antidepressant) | [18] |

Antitubercular and Antiviral Potential

The emergence of drug-resistant microbial strains necessitates the development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb) and various viruses.

Antitubercular Activity

Several pyrazole-based pyridine-4-carbohydrazide derivatives have shown excellent MICs against the H37Rv Mtb strain and, critically, against drug-resistant Mtb strains.[10][23] One lead compound displayed an MIC of 0.125 µg/mL against the standard strain and an even lower MIC of 0.03 µg/mL against ethambutol and streptomycin-resistant strains.[10] In-silico studies suggest that these compounds may act by inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.[10]

Antiviral Activity

The broad biological activity of this scaffold extends to antiviral applications. Synthesized derivatives have demonstrated the ability to inhibit the propagation of Newcastle disease virus (NDV) and a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[24] One hydrazone derivative achieved 100% protection against NDV in an in-vitro assay.[25] The mechanism can involve targeting viral proteins or host-cell receptors essential for viral entry and replication.[25][24]

Conclusion and Future Directions

The pyrazole carbohydrazide scaffold is a testament to the power of molecular hybridization in drug discovery. The combination of these two pharmacologically significant moieties has yielded a class of compounds with an exceptionally broad and potent range of biological activities. From fighting drug-resistant bacteria and fungi to inducing apoptosis in cancer cells and modulating inflammatory and neurological pathways, these derivatives have proven to be a rich source of therapeutic leads.

Future research should focus on several key areas. The optimization of lead compounds through detailed structure-activity relationship studies is crucial to enhance potency and selectivity while minimizing off-target effects. Elucidating the precise molecular mechanisms and identifying specific protein targets for the most active compounds will enable rational drug design. Furthermore, exploring the potential for developing multi-target agents—for example, a compound with both anti-inflammatory and anticancer properties—could lead to novel therapies for complex diseases. The continued investigation of pyrazole carbohydrazide derivatives holds immense promise for addressing significant unmet needs in modern medicine.

References

-

Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]

-

Kumar, A., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Zhang, Y., et al. (2024). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Semantic Scholar. [Link]

-

Bhandari, S. V., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

-

Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

-

Wang, L., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design. [Link]

-

Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. [Link]

-

Karam, S. M., et al. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports. [Link]

-

Liu, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]

-

Al-Ghamdi, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Open Source Pharma Foundation. [Link]

-

Gomha, S. M., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

Leite, A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Toubi, Y., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Heliyon. [Link]

-

Hassan, A. S. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Carradori, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

-

Kumar, R., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

-

Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

-

Various Authors. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Karam, S. M., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. ResearchGate. [Link]

-

Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

-

Deshmukh, R. B. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Future Medicinal Chemistry. [Link]

-

Jyothi, S., & Anusha. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. [Link]

-

Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]

-

Liu, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. ScienceDirect. [Link]

-

Various Authors. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Innovative Science. [Link]

-

Wang, W., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Hafez, H. N., et al. (2021). Anticancer and molecular docking studies of some new pyrazole-1-carbothioamide. Scilit. [Link]

-

Carradori, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

-

Khan, R. A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. [Link]

-

Akocak, S., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Karam, S. M., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Medicinal Chemistry. [Link]

-

Various Authors. (2021). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odesa I. I. Mechnikov National University. [Link]

-

Various Authors. (2021). Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. ResearchGate. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mc.minia.edu.eg [mc.minia.edu.eg]

- 21. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 22. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide: A Versatile Intermediate in Modern Synthesis

Abstract

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in numerous market-approved drugs and bioactive molecules.[1] Within this class, 1-Ethyl-3-methyl-1H-pyrazole-4-carbohydrazide emerges as a highly versatile synthetic intermediate. Its strategic combination of a stable, substituted pyrazole core and a reactive carbohydrazide functional group provides a robust platform for the construction of diverse and complex molecular architectures. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and application in the development of novel compounds, providing researchers and drug development professionals with a comprehensive technical resource.

Core Compound Profile

This compound is a stable, crystalline solid at room temperature. The ethyl group at the N1 position and the methyl group at the C3 position provide steric and electronic modulation, influencing the molecule's solubility and the reactivity of the pyrazole ring. The key to its synthetic utility lies in the carbohydrazide moiety at the C4 position, which serves as a potent nucleophile and a precursor for a multitude of heterocyclic systems.[2]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1177272-66-0 | [3] |

| Molecular Formula | C₇H₁₂N₄O | [4] |

| Molecular Weight | 168.20 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Canonical SMILES | CCN1C=C(C(=N1)C)C(=O)NN | N/A |

Synthesis of the Intermediate

The construction of this compound is a multi-step process that first involves the formation of the core pyrazole ring, followed by functionalization at the C4 position and subsequent conversion to the final carbohydrazide.

Step-by-Step Synthetic Workflow

The most logical and field-proven pathway begins with the synthesis of the corresponding ethyl ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate, which is then converted to the target carbohydrazide.

Caption: Key synthetic transformations of the title intermediate.

Formation of Schiff Bases (Hydrazones)